tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
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Overview
Description
tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a][1,4]diazepine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the difluoro and iodo substituents: These groups are introduced via halogenation reactions using reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination.
tert-Butyl ester formation: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products with higher oxidation states.
Reduction: Formation of reduced products with lower oxidation states.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-ethyl-4-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5,7(6H)-dicarboxylate
- 5-(tert-butyl)-2-ethyl-3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
Uniqueness
The presence of the difluoro and iodo substituents in tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C12H16F2IN3O2 |
---|---|
Molecular Weight |
399.18 g/mol |
IUPAC Name |
tert-butyl 7,7-difluoro-3-iodo-6,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C12H16F2IN3O2/c1-11(2,3)20-10(19)17-5-9-8(15)4-16-18(9)7-12(13,14)6-17/h4H,5-7H2,1-3H3 |
InChI Key |
WRCXWAHKAUZZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=NN2CC(C1)(F)F)I |
Origin of Product |
United States |
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